molecular formula C13H17BBrFO2 B1379571 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester CAS No. 1544739-25-4

3-Bromomethyl-4-fluorophenylboronic acid pinacol ester

Cat. No. B1379571
M. Wt: 314.99 g/mol
InChI Key: BQOMTZAOMQFSJP-UHFFFAOYSA-N
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Description

“3-Bromomethyl-4-fluorophenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available .


Molecular Structure Analysis

The empirical formula of “3-Bromomethyl-4-fluorophenylboronic acid pinacol ester” is C13H18BBrO2 . Its molecular weight is 297.00 .


Chemical Reactions Analysis

Pinacol boronic esters can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry, specifically in the area of catalysis and synthetic methods .

Summary of the Application

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation, the removal of a boron group from an organic compound, is not well developed . This research reports the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

Methods of Application or Experimental Procedures

The method involves a radical approach to catalytic protodeboronation . This is paired with a Matteson–CH2–homologation, a process that allows for the formal anti-Markovnikov alkene hydromethylation .

Results or Outcomes

The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Suzuki–Miyaura Coupling

Specific Scientific Field

This application is in the field of Organic Chemistry, particularly in the area of cross-coupling reactions .

Summary of the Application

The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, such as boronic acid pinacol esters .

Methods of Application or Experimental Procedures

The SM coupling reaction involves the use of a palladium catalyst and a base . The organoboron reagent is coupled with an organic halide or pseudohalide to form a new carbon–carbon bond .

Results or Outcomes

The SM coupling reaction has been used extensively in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Preparation of Biologically Active Terphenyls

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

4-Fluorophenylboronic acid, which is structurally similar to “3-Bromomethyl-4-fluorophenylboronic acid pinacol ester”, can be used to make novel biologically active terphenyls .

Hydrolysis of Phenylboronic Pinacol Esters

Specific Scientific Field

This application is in the field of Biochemistry .

Results or Outcomes

The pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation of Substituted 3-Phenyl-4H-1-Benzopyran-4-Ones

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

4-Aminophenylboronic acid pinacol ester, which is structurally similar to “3-Bromomethyl-4-fluorophenylboronic acid pinacol ester”, can be used as a reagent for the preparation of substituted 3-phenyl-4H-1-benzopyran-4-ones .

Methods of Application or Experimental Procedures

The method involves reacting with iodochromones via Pd catalyzed Suzuki-Miyaura cross-coupling reaction .

Future Directions

The future directions of research on “3-Bromomethyl-4-fluorophenylboronic acid pinacol ester” could involve further development of the protodeboronation of pinacol boronic esters . This could lead to new transformations and applications in organic synthesis .

properties

IUPAC Name

2-[3-(bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOMTZAOMQFSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromomethyl-4-fluorophenylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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